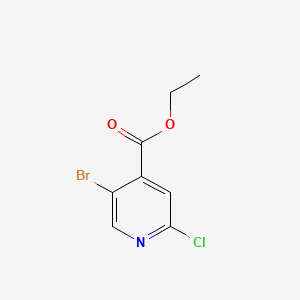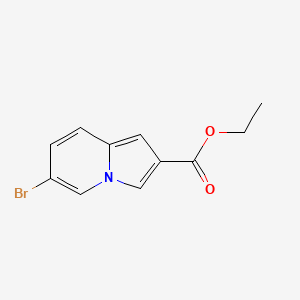
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H16BBrO3 and its molecular weight is 310.982. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized chemical compound with distinct properties that make it valuable for various scientific research applications. Despite the specific compound not being directly mentioned in the literature, insights can be drawn from research on related brominated compounds, benzoxaboroles, and aldehydes. These insights reveal the compound's potential applications in polymerization, atmospheric chemistry, environmental monitoring, and organic synthesis.
Polymerization and Material Science
Research on substituted aldehydes, including brominated derivatives, demonstrates their utility in the polymerization process, yielding polymers with unique properties that may have practical applications in materials science. Studies such as those by Kubisa et al. (1980) discuss the polymerization mechanisms, thermodynamics, and potential applications of polymers derived from aldehydes, indicating the relevance of compounds like this compound in developing new materials with tailored properties (Kubisa et al., 1980).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the field of medicine, organic synthesis, and fine chemicals .
Mode of Action
It’s worth noting that compounds with similar structures have been used in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that similar compounds participate in borylation and hydroboration reactions, which are key steps in many synthetic pathways .
Pharmacokinetics
It’s soluble in organic solvents such as ether, dichloromethane, and chloroform, and insoluble in water , which could impact its bioavailability.
Result of Action
Similar compounds have been used in the synthesis of various organic compounds and in medicinal chemistry .
Biochemische Analyse
Biochemical Properties
It is known that boronic acids and their esters, such as this compound, are often used in organic synthesis due to their ability to form stable covalent bonds with enzymes and other proteins . This makes them useful as enzyme inhibitors or as intermediates in the synthesis of more complex molecules .
Cellular Effects
The specific cellular effects of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are not well-studied. It is known that boronic acids and their derivatives can interact with various cellular processes. For example, they can inhibit enzymes, interfere with cell signaling pathways, and alter gene expression .
Molecular Mechanism
Boronic acids and their esters are known to form stable covalent bonds with proteins, particularly with enzymes, which can lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that boronic acids and their esters are generally stable under normal conditions .
Metabolic Pathways
Boronic acids and their esters are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids and their esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their esters are known to interact with various cellular compartments and organelles .
Eigenschaften
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLMIPRZPIBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
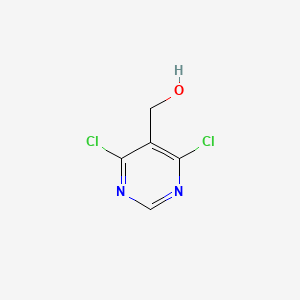
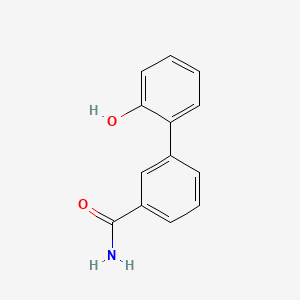
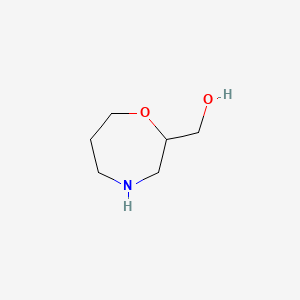

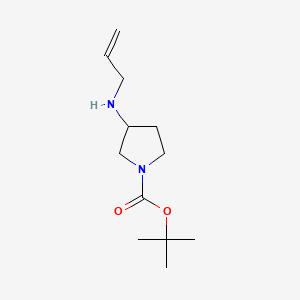


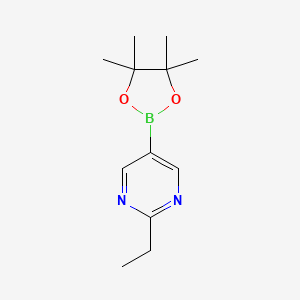
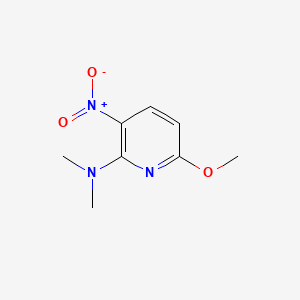

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
